molecular formula C7H4BrCl3O2S B14012811 Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- CAS No. 117992-54-8

Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro-

Cat. No.: B14012811
CAS No.: 117992-54-8
M. Wt: 338.4 g/mol
InChI Key: WZGZRWJBFAEKOM-UHFFFAOYSA-N
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Description

Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- is a chemical compound with the molecular formula C7H4BrCl3O2S It is a derivative of benzene, characterized by the presence of a bromodichloromethyl group and a sulfonyl chloride group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- typically involves the reaction of benzene derivatives with bromodichloromethyl sulfone. One common method includes the use of phosphorus pentachloride or phosphorus oxychloride as reagents to facilitate the sulfonation process . The reaction is carried out under controlled temperature conditions, usually between 170-180°C, to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using chlorosulfonic acid or sulfuryl chloride as sulfonating agents . These methods are designed to maximize efficiency and yield while maintaining safety and environmental standards.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-[(chloromethyl)sulfonyl]-4-chloro-
  • Benzene, 1-[(dichloromethyl)sulfonyl]-4-chloro-
  • Benzene, 1-[(fluoromethyl)sulfonyl]-4-chloro-

Uniqueness

Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- is unique due to the presence of the bromodichloromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

117992-54-8

Molecular Formula

C7H4BrCl3O2S

Molecular Weight

338.4 g/mol

IUPAC Name

1-[bromo(dichloro)methyl]sulfonyl-4-chlorobenzene

InChI

InChI=1S/C7H4BrCl3O2S/c8-7(10,11)14(12,13)6-3-1-5(9)2-4-6/h1-4H

InChI Key

WZGZRWJBFAEKOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(Cl)(Cl)Br)Cl

Origin of Product

United States

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